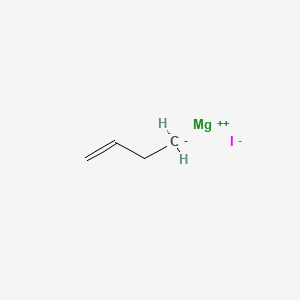
magnesium;but-1-ene;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;but-1-ene;iodide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are formed by the reaction of magnesium metal with alkyl or alkenyl halides. This compound is particularly interesting due to its reactivity and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;but-1-ene;iodide is typically prepared by the reaction of magnesium metal with but-1-ene iodide in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is highly exothermic and requires careful control of temperature and addition rates . The general reaction is as follows:
But-1-ene iodide+Magnesium→this compound
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of activated magnesium, which can be achieved by adding small amounts of iodine or 1,2-dibromoethane to the reaction mixture . This activation helps to initiate the reaction more efficiently and ensures higher yields.
Chemical Reactions Analysis
Types of Reactions
Magnesium;but-1-ene;iodide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in nucleophilic substitution reactions with alkyl halides.
Oxidation: Reacts with oxidizing agents such as potassium permanganate to form diols.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid workup to form secondary and tertiary alcohols.
Epoxides: Adds to epoxides to form alcohols, favoring the less substituted end of the epoxide.
Carbon Dioxide: Reacts with CO₂ to form carboxylic acids.
Major Products Formed
Alcohols: From reactions with carbonyl compounds and epoxides.
Carboxylic Acids: From reactions with carbon dioxide.
Scientific Research Applications
Magnesium;but-1-ene;iodide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Used in the formation of carbon-carbon bonds, essential for building complex organic molecules.
Biology: Utilized in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Employed in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of magnesium;but-1-ene;iodide involves its role as a nucleophile. It attacks electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The reaction typically proceeds through a single-step bimolecular nucleophilic substitution (S_N2) mechanism .
Comparison with Similar Compounds
Magnesium;but-1-ene;iodide is similar to other Grignard reagents such as magnesium methyl iodide and magnesium ethyl iodide. its unique structure allows for specific reactivity patterns:
Magnesium Methyl Iodide: More reactive due to the smaller size of the methyl group.
Magnesium Ethyl Iodide: Similar reactivity but with slightly different steric effects.
Conclusion
This compound is a valuable compound in organic synthesis, offering unique reactivity and versatility. Its applications span across various fields, making it an essential tool for researchers and industrial chemists alike.
Properties
CAS No. |
64272-06-6 |
|---|---|
Molecular Formula |
C4H7IMg |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
magnesium;but-1-ene;iodide |
InChI |
InChI=1S/C4H7.HI.Mg/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 |
InChI Key |
QRBSPLIVCWXWAP-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CC=C.[Mg+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















